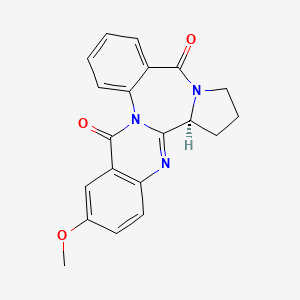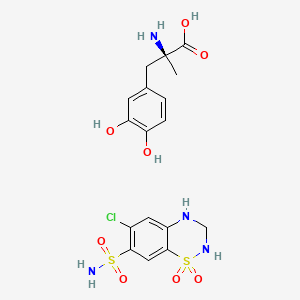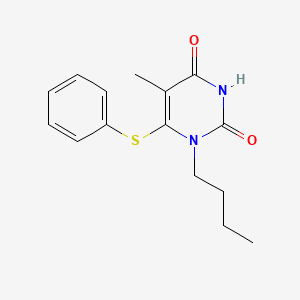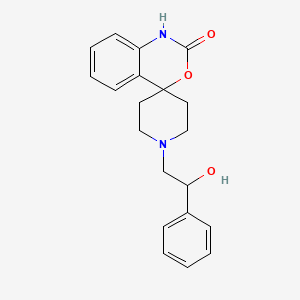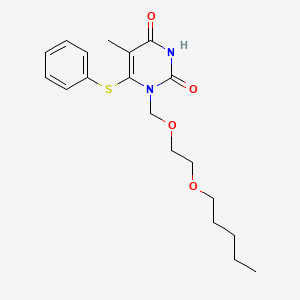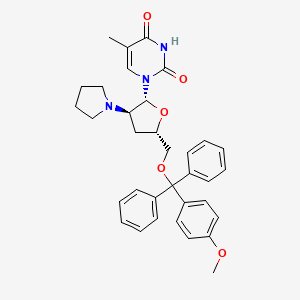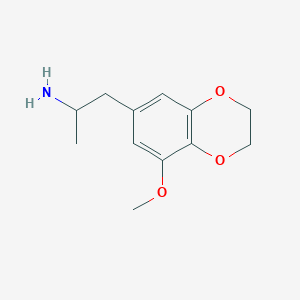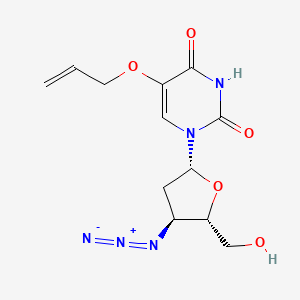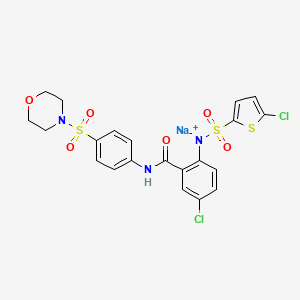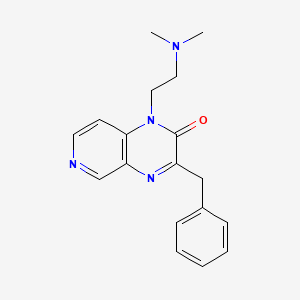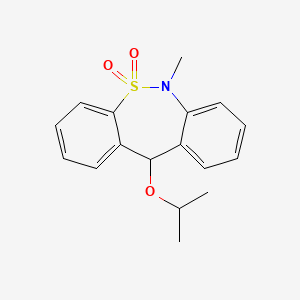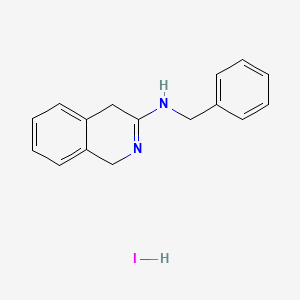
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide is a chemical compound that belongs to the class of isoquinolinimines This compound is characterized by its unique structure, which includes a dihydroisoquinoline core with a phenylmethyl group attached The hydriodide form indicates that it is a salt formed with hydriodic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the phenylmethyl group and form the dihydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylmethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolinimines .
Scientific Research Applications
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar core structure but lacking the phenylmethyl group.
Quinoline: Another related compound with a nitrogen atom in the ring structure.
Tetrahydroisoquinoline: A fully reduced form of isoquinoline with potential biological activity.
Uniqueness
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide is unique due to its specific substitution pattern and the presence of the hydriodide salt form.
Properties
CAS No. |
120130-45-2 |
|---|---|
Molecular Formula |
C16H17IN2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
N-benzyl-1,4-dihydroisoquinolin-3-amine;hydroiodide |
InChI |
InChI=1S/C16H16N2.HI/c1-2-6-13(7-3-1)11-17-16-10-14-8-4-5-9-15(14)12-18-16;/h1-9H,10-12H2,(H,17,18);1H |
InChI Key |
JKSFLMFRLRBQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN=C1NCC3=CC=CC=C3.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


